molecular formula C10H13BrO2 B2564749 [2-(2-Bromoethoxy)ethoxy]benzene CAS No. 123824-56-6

[2-(2-Bromoethoxy)ethoxy]benzene

Cat. No. B2564749
CAS RN: 123824-56-6
M. Wt: 245.116
InChI Key: FETWVQRXLBDILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-(2-Bromoethoxy)ethoxy]benzene” is a chemical compound with the molecular formula C10H13BrO2 and a molecular weight of 245.12 . It is also known by its IUPAC name, [2-(2-bromoethoxy)ethoxy]benzene .


Molecular Structure Analysis

The InChI code for “[2-(2-Bromoethoxy)ethoxy]benzene” is 1S/C10H13BrO2/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5H,6-9H2 . This indicates that the molecule consists of a benzene ring with a [2-(2-bromoethoxy)ethoxy] group attached to it.


Physical And Chemical Properties Analysis

“[2-(2-Bromoethoxy)ethoxy]benzene” has a molecular weight of 245.12 . Other physical and chemical properties such as boiling point, density, and refractive index are not provided in the search results.

Scientific Research Applications

Proteomics Research

“[2-(2-Bromoethoxy)ethoxy]benzene” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization to understand their complex roles in various biological processes .

Chemical Synthesis of Triazole-Derived Suppressors

This compound is used in the chemical synthesis of triazole-derived suppressors of Strigolactone functions . Strigolactones are a group of plant hormones that regulate diverse physiological processes, including shoot branching and root development. Triazole derivatives can suppress the function of Strigolactones by inhibiting their biosynthesis pathway or perception sites .

Cytochrome P450 Inhibitors

“[2-(2-Bromoethoxy)ethoxy]benzene” is used in the synthesis of cytochrome P450 inhibitors . Cytochrome P450 enzymes play a crucial role in the metabolism of drugs and other xenobiotics. Inhibitors of these enzymes can be used to modulate drug metabolism and potentially improve the efficacy and safety of therapeutic agents .

Strigolactone Biosynthesis Inhibitors

This compound is used in the synthesis of Strigolactone biosynthesis inhibitors . Strigolactones are plant hormones that play a key role in regulating plant architecture and interactions with parasitic plants and symbiotic fungi. Inhibitors of Strigolactone biosynthesis can be used to study these processes and potentially develop new strategies for crop protection .

Strigolactone Receptor Inhibitors

“[2-(2-Bromoethoxy)ethoxy]benzene” is used in the synthesis of Strigolactone receptor inhibitors . Strigolactone receptors are proteins that bind to Strigolactones and initiate their signaling pathways. Inhibitors of these receptors can be used to study Strigolactone signaling and potentially develop new strategies for crop improvement .

α/β-Hydrolase Function Control

This compound is used for the control of α/β-hydrolase function . α/β-hydrolases are a family of enzymes that hydrolyze a wide range of substrates. Controlling the function of these enzymes can be used to study their roles in various biological processes and potentially develop new therapeutic agents .

Safety and Hazards

The specific safety and hazard information for “[2-(2-Bromoethoxy)ethoxy]benzene” is not available in the search results. It’s always important to handle chemical compounds with care and refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

2-(2-bromoethoxy)ethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c11-6-7-12-8-9-13-10-4-2-1-3-5-10/h1-5H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FETWVQRXLBDILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Bromoethoxy)ethoxy]benzene

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